molecular formula C5H4N2O3S B15310235 2-Carbamoylthiazole-5-carboxylic acid

2-Carbamoylthiazole-5-carboxylic acid

Cat. No.: B15310235
M. Wt: 172.16 g/mol
InChI Key: OSTPWHDEBJXFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carbamoylthiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a carbamoyl (-CONH₂) group at the 2-position and a carboxylic acid (-COOH) group at the 5-position. The thiazole core, a five-membered ring containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound a versatile scaffold in medicinal chemistry and organic synthesis. Derivatives of this structure are frequently explored for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects .

Synthetic routes often involve condensation reactions of thioamides or thioureas with α-haloketones or esters. For example, derivatives like 2-amino-thiazole-5-carboxylic acid phenylamides are synthesized via coupling reactions under mild conditions .

Properties

Molecular Formula

C5H4N2O3S

Molecular Weight

172.16 g/mol

IUPAC Name

2-carbamoyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C5H4N2O3S/c6-3(8)4-7-1-2(11-4)5(9)10/h1H,(H2,6,8)(H,9,10)

InChI Key

OSTPWHDEBJXFBM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-carbamoyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with carbamoylating agents. One common method includes the reaction of 2-aminothiazole with carbon dioxide under high pressure and temperature to form the desired product. Another approach involves the use of thiourea and α-haloketones, followed by cyclization and subsequent functional group transformations to yield the final compound.

Industrial Production Methods

Industrial production of 2-carbamoyl-1,3-thiazole-5-carboxylic acid often employs large-scale batch reactors where the reactants are combined under controlled conditions. The process may involve the use of catalysts to enhance the reaction rate and yield. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-Carbamoyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-carbamoyl-1,3-thiazole-5-carboxylic acid exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can lead to the disruption of biochemical pathways, ultimately affecting cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-5-Carboxylic Acid Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Source
2-Carbamoylthiazole-5-carboxylic acid -CONH₂ (2), -COOH (5) C₅H₅N₂O₃S Intermediate for bioactive amides
2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid -NHCH₂CH₃ (2), -CH₃ (4), -COOH (5) C₇H₁₀N₂O₂S Enhanced lipophilicity; drug design
2-Phenylthiazole-5-carboxylic acid -Ph (2), -COOH (5) C₁₀H₇NO₂S Anticancer activity (in vitro)
2-Chloro-5-methylthiazole-4-carboxylic acid -Cl (2), -CH₃ (5), -COOH (4) C₅H₅ClNO₂S Electrophilic reactivity
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid -Boc-NH (2), -CH₃ (5), -COOH (4) C₁₀H₁₄N₂O₄S Stability in peptide synthesis

Key Observations:

  • Electron-Withdrawing Groups (e.g., -Cl, -CONH₂) : Increase electrophilicity at the thiazole ring, enhancing reactivity in nucleophilic substitutions .
  • Aromatic Substituents (e.g., -Ph) : Improve π-π stacking interactions, often correlating with anticancer activity .
  • Alkyl/Amino Groups (e.g., -NHCH₂CH₃): Modulate solubility and bioavailability. Ethylamino derivatives exhibit balanced lipophilicity for membrane penetration .

Physical and Chemical Properties

Table 2: Physicochemical Data of Selected Derivatives

Compound Name Melting Point (°C) Solubility (mg/mL) pKa (COOH) Spectral Data (¹H NMR, δ ppm)
This compound 206–208 (decomp.) 1.2 (H₂O) 2.8 7.8 (s, 1H, thiazole-H)
2-Phenylthiazole-5-carboxylic acid 198–200 0.5 (EtOH) 3.1 8.1 (d, 2H, Ph), 7.9 (s, 1H)
2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid 185–187 2.5 (DMSO) 2.5 1.3 (t, 3H, CH₃), 3.4 (q, 2H)
  • Stability : Carbamoyl derivatives are pH-sensitive, with degradation observed under strongly acidic/basic conditions. tert-Butoxycarbonyl (Boc)-protected analogs show improved stability .
  • Solubility : Carboxylic acid groups enhance aqueous solubility, while aryl/alkyl substituents increase organic solvent compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.